molecular formula C17H32O3 B14419404 Decanoic acid, 2-hexyl-3-oxo-, methyl ester CAS No. 86089-22-7

Decanoic acid, 2-hexyl-3-oxo-, methyl ester

Cat. No.: B14419404
CAS No.: 86089-22-7
M. Wt: 284.4 g/mol
InChI Key: XTTBCJYEZQRYNZ-UHFFFAOYSA-N
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Description

Decanoic acid, 2-hexyl-3-oxo-, methyl ester is an organic compound belonging to the ester family. Esters are known for their distinctive aromas and are widely used in various industries, including food, cosmetics, and pharmaceuticals. This particular ester is derived from decanoic acid, a saturated fatty acid, and is characterized by its unique molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 2-hexyl-3-oxo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

Decanoic acid+MethanolAcid CatalystDecanoic acid, 2-hexyl-3-oxo-, methyl ester+Water\text{Decanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Decanoic acid+MethanolAcid Catalyst​Decanoic acid, 2-hexyl-3-oxo-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 2-hexyl-3-oxo-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to decanoic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohol and a catalyst, such as sodium methoxide.

Major Products Formed

    Hydrolysis: Decanoic acid and methanol.

    Reduction: Decanol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Decanoic acid, 2-hexyl-3-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.

Mechanism of Action

The mechanism of action of decanoic acid, 2-hexyl-3-oxo-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:

    Inhibiting Enzymes: The ester can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating Receptors: It can interact with cell surface receptors, affecting signal transduction pathways.

    Altering Membrane Properties: The ester can integrate into cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Decanoic acid, 3-hydroxy-, methyl ester
  • Decanoic acid, 9-oxo-, methyl ester
  • Methyl decanoate

Uniqueness

Decanoic acid, 2-hexyl-3-oxo-, methyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

CAS No.

86089-22-7

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 2-hexyl-3-oxodecanoate

InChI

InChI=1S/C17H32O3/c1-4-6-8-10-12-14-16(18)15(17(19)20-3)13-11-9-7-5-2/h15H,4-14H2,1-3H3

InChI Key

XTTBCJYEZQRYNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(CCCCCC)C(=O)OC

Origin of Product

United States

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